molecular formula C21H25NO2 B14586099 1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one CAS No. 61510-58-5

1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one

Cat. No.: B14586099
CAS No.: 61510-58-5
M. Wt: 323.4 g/mol
InChI Key: IDGRTUWONYDXPW-UHFFFAOYSA-N
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Description

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is a complex organic compound that features a piperidin-4-one nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one typically involves the reaction of piperidine derivatives with biphenyl compounds under controlled conditions. One common method involves the use of morpholine and other reagents to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one is unique due to its specific combination of functional groups and its diverse range of biological activities. This compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

61510-58-5

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-4-one

InChI

InChI=1S/C21H25NO2/c1-21(24,13-16-22-14-11-20(23)12-15-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,24H,11-16H2,1H3

InChI Key

IDGRTUWONYDXPW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(=O)CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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